molecular formula C10H6F6O B1623791 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde CAS No. 369625-84-3

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B1623791
CAS No.: 369625-84-3
M. Wt: 256.14 g/mol
InChI Key: TXJWMEJYJVYJPT-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of trifluoromethyl groups, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both the trifluoromethyl groups and the acetaldehyde functional group.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJWMEJYJVYJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433430
Record name 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369625-84-3
Record name 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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